[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHIGVGVMAUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-29-5 | |
| Record name | [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol typically involves multi-step reactions. One reported method includes the following steps :
Step 1: Reaction of 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical with sodium hydrogencarbonate and potassium bromide in dichloromethane and water, under cooling with ice.
Step 2: Reaction with copper (II) sulfate in dichloromethane at 20°C for 14 hours.
Step 3: Further reaction in dichloromethane at -78°C.
Step 4: Final reaction with hydrogen chloride in methanol and diethyl ether at 20°C for 0.25 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxymethyl Group
The alcohol functionality undergoes Mitsunobu-type coupling reactions with phenolic compounds. In a key study :
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Reaction : Coupling with 2-methyl-1,3-benzoxazol-5-ol using cyanomethylenetributylphosphorane (CBMP) in anhydrous toluene at 100°C for 4 hours.
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Product : 2-Methyl-5-((5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzo[d]oxazole.
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Yield : 73% after purification via silica gel chromatography.
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Key Data :
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1^11H NMR (CDCl): δ 8.34 (d, = 2.5 Hz, 1H), 7.51 (d, = 8.7 Hz, 1H), 5.42 (s, 2H).
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HRMS : [M+H] calculated for CHFNO: 363.0957; observed: 363.0944.
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Elimination Reactions at the Trifluoroethoxy Group
The trifluoroethoxy substituent participates in dehydrohalogenation under strong basic conditions :
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Reagents : -Butyllithium (2.83 mL, 1.6 M in hexane) in anhydrous THF at −78°C.
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Product : (5-((2,2-Difluorovinyl)oxy)pyridin-2-yl)methanol.
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Yield : 19% after chromatographic purification.
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Mechanism : Base-induced elimination of HF from the trifluoroethoxy group.
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19^{19}19F NMR (CDCl): δ −95.39 (d, = 3.4 Hz), −113.85 (d, = 3.6 Hz).
Acid-Catalyzed Hydrolysis of Benzooxazole Derivatives
The benzooxazole products derived from this compound undergo ring-opening hydrolysis :
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Conditions : Ethanol with concentrated HCl at 70°C for 16 hours.
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Product : 2-Amino-4-((5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenol.
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Yield : Quantitative (100%) without isolation.
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Application : Intermediate for synthesizing PET radiotracers targeting neurological pathways.
Amide Coupling Reactions
The aminophenol derivatives participate in carbodiimide-mediated couplings :
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in pyridine at room temperature.
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Example : Reaction with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
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Product : -(2-Hydroxy-5-((5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.
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Yield : 54% after purification.
Industrial and Pharmacological Relevance
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PET Tracer Synthesis : This compound is critical in developing F-labeled ligands for imaging Huntington’s disease pathology .
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Drug Intermediate : Used in FDA-approved trifluoromethyl-containing drugs for enhanced metabolic stability .
The diverse reactivity of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol underscores its utility in medicinal chemistry and materials science, particularly in fluorinated compound synthesis.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The presence of the trifluoromethyl group enhances the compound's biological activity and selectivity, making it a valuable component in drug design and development.
Case Study: Neurological Disorders
Research indicates that compounds similar to this compound have been investigated for their potential to modulate neurotransmitter systems. For instance, studies have shown that derivatives can influence serotonin and dopamine receptors, which are critical in treating conditions like depression and anxiety.
Agricultural Chemistry
Formulation of Agrochemicals:
The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. The trifluoromethyl moiety significantly improves the efficacy of these compounds by enhancing their potency against pests and pathogens.
Case Study: Herbicide Development
In agricultural studies, this compound has been incorporated into novel herbicide formulations. Research has demonstrated that these formulations exhibit increased selectivity towards target weeds while minimizing harm to crop species.
Material Science
Development of Advanced Materials:
The unique chemical properties of this compound make it an attractive candidate for developing advanced materials such as polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors.
Case Study: Coating Applications
Studies have highlighted the use of this compound in creating protective coatings that exhibit superior resistance to chemical degradation and UV radiation. These properties are particularly beneficial in industrial applications where material longevity is critical.
Analytical Chemistry
Reagent in Analytical Techniques:
this compound acts as a valuable reagent in various analytical techniques including chromatography and mass spectrometry. Its ability to interact selectively with other compounds allows for improved detection and quantification in complex mixtures.
Case Study: Chromatographic Analysis
In analytical studies, this compound has been used to enhance the resolution of chromatographic separations. Its unique properties facilitate the identification of trace levels of contaminants in environmental samples.
Summary Table of Applications
| Field | Application | Key Benefits |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | Enhances biological activity and selectivity |
| Agricultural Chemistry | Formulation of herbicides and fungicides | Increases efficacy against pests |
| Material Science | Development of advanced materials | Improves durability and environmental resistance |
| Analytical Chemistry | Reagent for chromatography and mass spectrometry | Aids in detection and quantification of compounds |
Mechanism of Action
The mechanism of action of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS: 31181-84-7)
- Structure : Replaces the trifluoroethoxy group with a trifluoromethyl (-CF₃) group.
- Molecular Formula: C₇H₆F₃NO.
- Higher lipophilicity (predicted logP ~1.5) compared to the trifluoroethoxy analog (logP ~1.2) due to reduced polarity .
- Applications : Used in agrochemicals and as a ligand in catalysis.
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS: 942-74-5)
- Structure : Features a fused imidazo-pyridine ring with a methoxy group.
- Molecular Formula : C₉H₁₀N₂O₂.
- Methoxy group (-OCH₃) is less electronegative than trifluoroethoxy, leading to lower metabolic stability .
- Applications : Investigated in kinase inhibitors for oncology.
Pharmacologically Relevant Derivatives
Oteseconazole (CAS: 1340593-59-0)
- Structure: Contains [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol as part of a larger azole antifungal scaffold.
- Key Features :
Suvecaltamide Hydrochloride
Role in Drug Design
- Metabolic Stability : Fluorine atoms in the trifluoroethoxy group reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
- Target Selectivity: In Oteseconazole, the pyridylmethanol moiety directs selectivity toward fungal CYP51 over human isoforms, minimizing off-target effects .
Biological Activity
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a pyridine ring substituted with a trifluoroethoxy group. This structural characteristic enhances its lipophilicity and biological activity, allowing it to penetrate cellular membranes effectively.
Target Interactions
Research indicates that compounds similar to this compound may target specific proteins involved in cancer signaling pathways, particularly the BRAF kinase pathway, which is crucial in various cancers. The trifluoroethoxy group is believed to interact with enzyme active sites, influencing their function either as inhibitors or activators .
Biochemical Pathways
The compound has been shown to participate in biochemical reactions involving hydrogen bonding interactions. These interactions can lead to alterations in enzyme activity and modulation of signaling pathways critical for cell proliferation and survival.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, one study reported an IC50 value of 3.90 ± 0.33 μM against HCT-116 colorectal cancer cells, indicating significant potency comparable to established anticancer agents like sorafenib (IC50 = 2.25 ± 0.71 μM) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents. SAR studies have shown that modifications on the pyridinyl ring can enhance or diminish its efficacy against specific cancer cell lines. The presence of the trifluoroethoxy group has been linked to improved binding affinity for target proteins within the BRAF pathway .
Case Studies
- In Vitro Evaluation : A series of derivatives of this compound were synthesized and evaluated for antiproliferative activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines using the MTT assay. Most compounds showed significant inhibitory effects with varying degrees of potency .
- Mechanistic Insights : Detailed studies on the mechanism revealed that the compound interacts with key residues in the BRAF protein through hydrogen bonds formed by the trifluoroethoxy moiety and other functional groups present in the structure. This interaction was validated through molecular docking simulations .
Data Summary
The following table summarizes key findings related to the biological activity and potency of this compound compared to other compounds.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
| [4-Chlorophenyl]-3-[4-(pyridin...)urea | A549 | 2.39 ± 0.10 |
Q & A
Q. What are the established synthetic routes for preparing [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves two key steps: (1) introducing the trifluoroethoxy group at the pyridine 5-position and (2) hydroxymethylation.
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Trifluoroethoxy Introduction : Start with 2-chloro-5-hydroxypyridine. React with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
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Hydroxymethylation : Treat the intermediate with paraformaldehyde and NaOH in DMSO at 60–70°C. Purify via silica gel chromatography (eluent: ethyl acetate/hexane).
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Critical Parameters : Solvent polarity (DMSO enhances nucleophilicity), temperature control (prevents decomposition), and inert atmosphere (avoids oxidation of intermediates) .
Synthetic Route Starting Material Reagents/Conditions Yield Route A 2-Chloro-5-hydroxypyridine Trifluoroethyl triflate, K₂CO₃, DMF, 100°C 72% Route B 5-Bromo-2-(trifluoroethoxy)pyridine Formaldehyde, NaOH, DMSO, 70°C 65%
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoroethoxy substitution (δ ≈ -75 ppm). ¹H NMR should show pyridin-2-yl methanol protons (δ 4.6–5.1 ppm, broad) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (calculated for C₈H₇F₃NO₂: 218.04).
- Purity Analysis : HPLC (C18 column, 70:30 acetonitrile/water, UV 254 nm) with ≥98% purity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC determination) .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ calculation after 48-hour exposure) .
- Neurological Targets : Fluorometric calcium flux assays (e.g., FLIPR) to assess Cav channel modulation, given structural similarity to antiepileptic Cav stabilizers .
Advanced Research Questions
Q. How can computational modeling predict metabolic stability and potential toxicity of this compound?
- Methodological Answer :
- Metabolic Prediction : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., hydroxymethyl oxidation). Validate with human liver microsomes (HLM) + NADPH, followed by LC-MS/MS metabolite profiling .
- Toxicity : Employ ToxTree or Derek Nexus to flag structural alerts (e.g., pyridine ring mutagenicity). Confirm via Ames test (TA98/TA100 strains) .
Q. What strategies resolve low reactivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Steric Hindrance Mitigation : Use bulky ligands (XPhos instead of PPh₃) in Pd-catalyzed Suzuki couplings. Optimize solvent (toluene/EtOH) and base (Cs₂CO₃) .
- Microwave Assistance : Shorten reaction time (30 min vs. 24 hours) and improve yield (e.g., 75% for biaryl derivatives) .
Q. How to analyze contradictory data on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method (UV-Vis quantification) in buffers (pH 1–7.4) and solvents (logP = 1.8 predicted). Discrepancies arise from trifluoroethoxy’s polar yet lipophilic nature .
- Co-solvent Systems : Test DMSO/water mixtures (10–40% DMSO) for in vitro assays to enhance solubility without precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
